isobutyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Isobutyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused with a pyrimidine ring, along with various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of isobutyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5-one with malononitrile and aromatic aldehydes in the presence of a base such as DIPEA (N,N-diisopropylethylamine) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Isobutyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives with potential biological activities.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various pathogens.
Medicine: The compound exhibits anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of isobutyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase, leading to reduced production of inflammatory mediators . Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Isobutyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolo[3,2-a]pyrimidine derivatives, such as:
Thiazolo[3,2-a]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups, leading to variations in biological activities.
Thiazolo[3,2-a]benzimidazoles: These compounds have a benzimidazole ring fused with a thiazole ring, exhibiting different pharmacological properties.
Thiazolo[3,2-a]quinolines: These compounds contain a quinoline ring fused with a thiazole ring, showing potential as anticancer and antimicrobial agents.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21N3O5S2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-methylpropyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H21N3O5S2/c1-13(2)12-31-22(28)19-14(3)24-23-25(20(19)17-5-4-10-32-17)21(27)18(33-23)11-15-6-8-16(9-7-15)26(29)30/h4-11,13,20H,12H2,1-3H3/b18-11+ |
InChI Key |
WKGXMDKGJGTJFJ-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=N1)C4=CC=CS4)C(=O)OCC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=N1)C4=CC=CS4)C(=O)OCC(C)C |
Origin of Product |
United States |
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